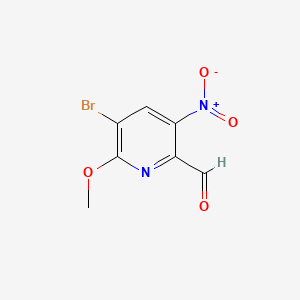
5-Bromo-6-methoxy-3-nitropicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde is a chemical compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of bromine, methoxy, nitro, and aldehyde functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methoxypyridine, followed by nitration and formylation reactions. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: H2/Pd-C
Formylation: DMF/POCl3
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows it to interact with various molecular targets and pathways, making it a versatile compound in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxy-3-nitropyridine: Similar structure but lacks the aldehyde group.
6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but lacks the bromine and nitro groups.
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the methoxy and nitro groups
Uniqueness
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde is unique due to the combination of bromine, methoxy, nitro, and aldehyde groups on the pyridine ring
Propiedades
Fórmula molecular |
C7H5BrN2O4 |
|---|---|
Peso molecular |
261.03 g/mol |
Nombre IUPAC |
5-bromo-6-methoxy-3-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7-4(8)2-6(10(12)13)5(3-11)9-7/h2-3H,1H3 |
Clave InChI |
ROBNHYNJIZTOMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)C=O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


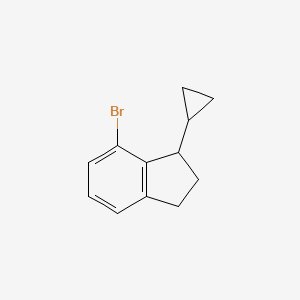

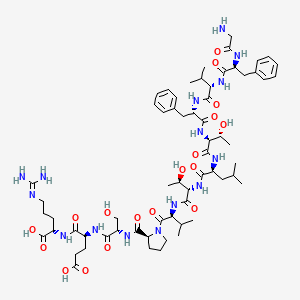
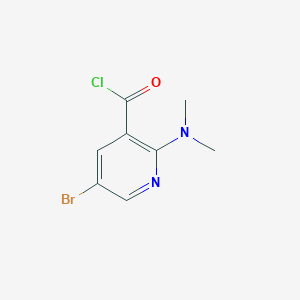
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
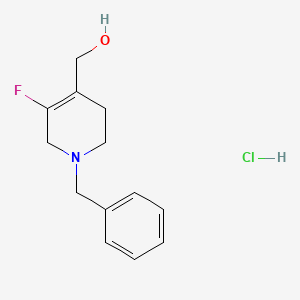
![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)

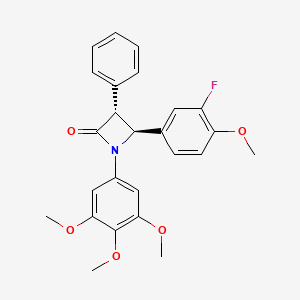
![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)

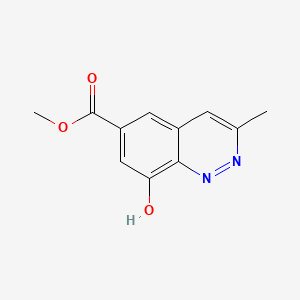
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
